Cas no 1806970-13-7 (3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-nitropyridine)

3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-nitropyridine is a versatile pyridine derivative with significant utility in synthetic organic chemistry. Its key structural features—a bromomethyl group, difluoromethyl substituent, hydroxyl group, and nitro functionality—make it a valuable intermediate for constructing complex heterocyclic frameworks. The bromomethyl moiety allows for further functionalization via nucleophilic substitution, while the difluoromethyl group enhances metabolic stability in pharmaceutical applications. The presence of both electron-withdrawing (nitro) and electron-donating (hydroxyl) groups enables diverse reactivity patterns, facilitating its use in agrochemical and medicinal chemistry research. This compound is particularly suited for cross-coupling reactions and as a precursor for bioactive molecules.
3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-nitropyridine structure
1806970-13-7 structure
Product Name:3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-nitropyridine
CAS No:1806970-13-7
MF:C7H5BrF2N2O3
MW:283.027007818222
CID:4889745
Update Time:2025-11-01

3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-nitropyridine
    • Inchi: 1S/C7H5BrF2N2O3/c8-2-3-5(12(14)15)1-4(6(9)10)11-7(3)13/h1,6H,2H2,(H,11,13)
    • InChI Key: BVMFGFFDCPYBQR-UHFFFAOYSA-N
    • SMILES: BrCC1C(NC(C(F)F)=CC=1[N+](=O)[O-])=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 373
  • XLogP3: 1
  • Topological Polar Surface Area: 74.9

3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-nitropyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029027017-250mg
3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-nitropyridine
1806970-13-7 95%
250mg
$931.00 2022-03-31
Alichem
A029027017-500mg
3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-nitropyridine
1806970-13-7 95%
500mg
$1,668.15 2022-03-31
Alichem
A029027017-1g
3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-nitropyridine
1806970-13-7 95%
1g
$2,895.00 2022-03-31

Additional information on 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-nitropyridine

3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-nitropyridine: An Overview of CAS No. 1806970-13-7

3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-nitropyridine (CAS No. 1806970-13-7) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents and as a valuable intermediate in organic synthesis.

The molecular structure of 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-nitropyridine is composed of a pyridine ring substituted with a bromomethyl group, a difluoromethyl group, a hydroxyl group, and a nitro group. These functional groups contribute to the compound's reactivity and biological activity, making it an attractive candidate for various chemical and biological studies.

Recent research has highlighted the importance of 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-nitropyridine in the development of new drugs. For instance, studies have shown that compounds with similar structural motifs exhibit potent antiviral and anticancer properties. The bromomethyl group can serve as a reactive site for further functionalization, while the difluoromethyl group enhances metabolic stability and bioavailability. The hydroxyl and nitro groups contribute to the compound's polarity and electronic properties, which are crucial for its biological activity.

In the context of medicinal chemistry, 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-nitropyridine has been explored as a lead compound for the design of new therapeutic agents. Its ability to undergo selective modifications at the bromomethyl position allows for the synthesis of a wide range of derivatives with diverse biological activities. This flexibility makes it an ideal starting point for structure-activity relationship (SAR) studies, which are essential for optimizing drug candidates.

The synthesis of 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-nitropyridine typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for its production. For example, the use of transition-metal-catalyzed reactions and green chemistry principles has significantly improved the scalability and sustainability of its synthesis.

In addition to its potential as a drug candidate, 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-nitropyridine has also found applications in other areas of chemical research. Its unique electronic properties make it useful as a probe molecule in spectroscopic studies and as a building block in the synthesis of complex organic molecules. The compound's ability to form stable complexes with various metal ions has also been investigated, opening up possibilities for its use in coordination chemistry and materials science.

The safety profile of 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-nitropyridine is an important consideration in its development and application. Preclinical studies have shown that it exhibits low toxicity at therapeutic concentrations, making it suitable for further evaluation in clinical trials. However, like any chemical compound, it is essential to conduct comprehensive safety assessments to ensure its safe use in both research and industrial settings.

In conclusion, 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-nitropyridine (CAS No. 1806970-13-7) is a promising compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and other areas of chemical science. Its unique structural features and reactivity make it an attractive candidate for further investigation and development. As research continues to advance, it is likely that new insights into its properties and applications will emerge, further solidifying its importance in the scientific community.

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